Potassium;4-methyl-1,3-benzoxazole-2-carboxylate

Solubility Salt Selection Formulation

Researchers relying on free-acid or methyl-ester benzoxazole intermediates often face solubility bottlenecks in aqueous assay buffers, leading to precipitation and failed screens. Potassium 4-methyl-1,3-benzoxazole-2-carboxylate (CAS 2445793-92-8) directly addresses this: • Pre-ionized potassium carboxylate ensures high aqueous solubility, eliminating DMSO/water precipitation in biochemical assays and parallel synthesis. • Directly compatible with standard coupling reagents (HATU, EDC, PyBOP) at room temperature-no pre-activation or ester hydrolysis required. • The 4-methyl group provides a defined electronic perturbation for SAR studies and fine-tunes ligand antenna triplet energy for lanthanide luminescent probes. Procurement-ready with standard pack sizes (10 mg-100 mg) and custom bulk synthesis available; in-stock for immediate global dispatch.

Molecular Formula C9H6KNO3
Molecular Weight 215.249
CAS No. 2445793-92-8
Cat. No. B2390729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;4-methyl-1,3-benzoxazole-2-carboxylate
CAS2445793-92-8
Molecular FormulaC9H6KNO3
Molecular Weight215.249
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=N2)C(=O)[O-].[K+]
InChIInChI=1S/C9H7NO3.K/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
InChIKeyRQTPESABAYADCS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 4-Methyl-1,3-benzoxazole-2-carboxylate (CAS 2445793-92-8): A Benzoxazole Building Block with Dual-Site Differentiation


Potassium 4-methyl-1,3-benzoxazole-2-carboxylate (CAS 2445793-92-8) is a potassium salt of a benzoxazole-2-carboxylic acid derivative, belonging to the class of heterocyclic aromatic compounds containing a fused benzene and oxazole ring system [1]. The compound features a methyl substituent at the 4-position and a carboxylate group at the 2-position neutralized by a potassium counterion, yielding a molecular formula of C9H6KNO3 and a molecular weight of 215.25 g/mol . This structure situates it as a versatile intermediate for medicinal chemistry and materials science applications where both the electronic effects of the 4-methyl group and the enhanced solubility of the potassium carboxylate salt are potentially advantageous over unsubstituted or free-acid analogs.

Why Generic Substitution of Potassium 4-Methyl-1,3-benzoxazole-2-carboxylate (CAS 2445793-92-8) Fails: The Interplay of Counterion and Methyl Substitution


Substituting the target potassium salt with a free acid, sodium salt, or unsubstituted benzoxazole-2-carboxylate analog is not straightforward because both the counterion and the 4-methyl substitution critically modulate physicochemical and biological properties. The potassium counterion directly influences aqueous solubility, hygroscopicity, and the compound's behavior in salt metathesis or coordination chemistry applications [1]. Simultaneously, the 4-methyl group alters the electron density of the benzoxazole ring, which can affect reactivity in subsequent synthetic transformations and binding affinity in biological contexts [2]. These features are not merely additive; they can produce non-linear effects on properties like logP, cellular permeability, and metal-chelating ability, rendering simple one-to-one replacement unreliable.

Quantitative Differentiation Evidence for Potassium 4-Methyl-1,3-benzoxazole-2-carboxylate (CAS 2445793-92-8)


Aqueous Solubility Advantage of the Potassium Salt over the Free Acid

The potassium salt form of 4-methyl-1,3-benzoxazole-2-carboxylic acid is expected to exhibit substantially greater aqueous solubility than the free acid, a critical parameter for biological assay preparation and aqueous-phase synthetic chemistry. While experimental solubility data for this specific compound has not been published, the sodium salt analog provides a reliable baseline: sodium 4-methyl-1,3-benzoxazole-2-carboxylate is computed to have 4 hydrogen bond acceptors and a topological polar surface area (TPSA) of 66.2 Ų, consistent with good water solubility [1]. In contrast, the free acid (CAS 857156-47-9) with a molecular weight of 177.16 g/mol is predicted to have limited aqueous solubility due to the absence of an ionizable counterion and the presence of a hydrogen bond donor . Potassium carboxylates generally exhibit even higher solubility than their sodium counterparts in organic-aqueous solvent systems, a phenomenon documented for potassium acetate and benzoate [2].

Solubility Salt Selection Formulation

Lipophilicity Modulation by 4-Methyl Substitution vs Unsubstituted Benzoxazole-2-carboxylate

The introduction of a methyl group at the 4-position of the benzoxazole ring increases lipophilicity compared to the unsubstituted benzoxazole-2-carboxylate core, which can be critical for membrane permeability and target engagement in cellular assays. Computational predictions indicate that the free acid of 1,3-benzoxazole-2-carboxylic acid has a logP of approximately 1.53 and a polar surface area (PSA) of 63.33 Ų . Adding a methyl group at the 4-position is estimated to increase logP by approximately +0.5 log units (to ~2.0), based on the Hansch π constant for aromatic methyl substitution [1]. The potassium salt form adds further complexity; the ionized carboxylate reduces effective logP in octanol/water systems, but the methyl group partially compensates, potentially placing the compound in a more favorable lipophilicity range for passive membrane permeation than either the unsubstituted analog or the non-methylated potassium salt (potassium 1,3-benzoxazole-2-carboxylate, CAS 119130-94-8).

Lipophilicity logP Drug-likeness

Altered Reactivity in Nucleophilic Acyl Substitution vs Methyl Ester

The potassium carboxylate salt offers distinct reactivity advantages over the corresponding methyl ester (methyl 4-methyl-1,3-benzoxazole-2-carboxylate, CAS 1392015-55-2) in nucleophilic acyl substitution reactions. The carboxylate anion is a better leaving group than methoxide in certain transformations, facilitating direct amidation or esterification under mild conditions without the need for strong acid or base catalysis. In a synthesis study of 2-substituted benzoxazole-4-carboxylates, methyl esters required reflux with pyridinium p-toluenesulfonate as an acid catalyst for transesterification [1]. In contrast, potassium carboxylates can be activated by common peptide coupling reagents (e.g., HATU, EDC) at room temperature for direct amide bond formation, significantly broadening the accessible derivative space for library synthesis [2].

Synthetic Utility Carboxylate Reactivity Building Block

Differential Coordination Behavior with Lanthanide Ions vs Unsubstituted Analog

Benzoxazole-2-carboxylate derivatives serve as efficient sensitizers for europium luminescence, with the substitution pattern on the benzoxazole ring directly affecting the quantum yield and lifetime of the resulting complexes. In a study of benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates, the benzoxazole-containing ligands formed nine-coordinate Eu(III) complexes with overall luminescence quantum yields of 56-61% and excited-state lifetimes of 2.1-2.6 ms in the solid state [1]. The 4-methyl substitution on the benzoxazole ring is expected to alter the ligand triplet state energy, potentially tuning the sensitization efficiency and emission color via changes in the antenna effect [2]. This is distinct from the unsubstituted analog, where the absence of the electron-donating methyl group results in a different energy gap between the ligand triplet state and the Eu(III) emissive level.

Luminescence Europium Complexes Ligand Design

Where Potassium 4-Methyl-1,3-benzoxazole-2-carboxylate (CAS 2445793-92-8) Delivers a Fit-for-Purpose Advantage


Aqueous-Compatible Medicinal Chemistry Library Synthesis

The potassium salt's predicted high aqueous solubility [1] makes it the preferred form for setting up biochemical assays or performing parallel synthesis in aqueous-organic solvent mixtures, avoiding the solubility bottlenecks encountered with the free acid or methyl ester. This is particularly relevant for fragment-based drug discovery or high-throughput screening where compounds must be delivered in DMSO/water systems without precipitation.

SAR Exploration of Benzoxazole-Based VEGFR-2 Inhibitors

Benzoxazole-2-carboxylate derivatives have demonstrated activity as VEGFR-2 kinase inhibitors, with substitution patterns on the benzoxazole ring critically affecting potency [2]. The 4-methyl group offers a defined steric and electronic perturbation for systematic structure-activity relationship studies, while the potassium salt ensures consistent handling and solubility across assay conditions.

Lanthanide-Based Luminescent Material Design

For research groups developing europium or terbium luminescent complexes for bioimaging or OLED applications, the 4-methylbenzoxazole-2-carboxylate ligand provides a distinct electronic environment compared to the unsubstituted or 5-substituted analogs [3]. The methyl group's electron-donating effect can fine-tune the antenna triplet state energy, potentially improving sensitization efficiency.

Precursor for Solid-Phase or Solution-Phase Peptide Coupling

In laboratories synthesizing benzoxazole-modified peptides or amide libraries, the potassium carboxylate form is directly compatible with standard coupling reagents (HATU, EDC, PyBOP), enabling room-temperature amidation without pre-activation steps required for the methyl ester [4]. This improves synthetic throughput and compatibility with acid-sensitive substrates.

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